N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3OS/c29-15-23-1-2-24(27-9-17-3-18(10-27)5-19(4-17)11-27)30-26(23)33-16-25(32)31-28-12-20-6-21(13-28)8-22(7-20)14-28/h1-2,17-22H,3-14,16H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISIHCUWFVATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Functionalization
The pyridine ring is constructed via Kröhnke pyridine synthesis , leveraging 1,5-diketone intermediates derived from adamantane-containing precursors. A representative protocol involves:
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Adamantylation : Reaction of 2,6-dichloro-3-cyanopyridine with 1-adamantanol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at 80°C for 12 hours, achieving 78% yield of 6-(1-adamantyl)-2-chloro-3-cyanopyridine.
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Thiolation : Treatment with thiourea in ethanol under reflux (4 hours), followed by hydrolysis with NaOH (10% w/v), yields the 2-mercapto derivative (85% purity, requiring column chromatography with silica gel and ethyl acetate/hexane 1:3).
Table 1: Adamantylation Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | Toluene | 80 | 78 |
| AlCl₃ | DCM | 25 | 42 |
| H₂SO₄ | DMF | 120 | 31 |
Catalytic boron trifluoride outperforms Lewis acids like AlCl₃ due to reduced side-product formation.
Synthesis of N-(1-Adamantyl)-2-Chloroacetamide
Amide Bond Formation
Coupling 1-adamantylamine with chloroacetyl chloride proceeds via a Schotten-Baumann reaction:
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Dropwise addition of chloroacetyl chloride (1.2 eq) to a cooled (0°C) solution of 1-adamantylamine (1.0 eq) and NaOH (2.5 eq) in water/THF (1:1).
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Stirring at room temperature for 2 hours yields N-(1-adamantyl)-2-chloroacetamide (92% yield), isolated via filtration and recrystallization from ethanol.
Critical Consideration : Excessive base or elevated temperatures promote hydrolysis of the chloroacetamide to glycolic acid derivatives, necessitating strict pH control (pH 8–9).
Coupling of Intermediates: Thiol-Ether Formation
Nucleophilic Substitution
The mercaptopyridine intermediate reacts with N-(1-adamantyl)-2-chloroacetamide under basic conditions:
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Reaction Setup : 6-(1-Adamantyl)-3-cyano-2-mercaptopyridine (1.0 eq), N-(1-adamantyl)-2-chloroacetamide (1.05 eq), K₂CO₃ (2.0 eq) in anhydrous DMF.
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Conditions : Nitrogen atmosphere, 60°C, 6 hours.
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Workup : Dilution with ice water, extraction with ethyl acetate (3×), drying (MgSO₄), and evaporation.
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Purification : Recrystallization from acetonitrile affords the title compound in 76% yield.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with deprotonation of the thiol group enhancing nucleophilicity. Steric hindrance from adamantyl groups necessitates polar aprotic solvents (DMF, DMSO) to stabilize transition states.
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction for Thiol-Ether Formation
An alternative employs Mitsunobu conditions to couple 6-(1-adamantyl)-3-cyano-2-mercaptopyridine with N-(1-adamantyl)-2-hydroxyacetamide:
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Reagents : DIAD (1.1 eq), PPh₃ (1.1 eq) in THF.
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Yield : 68%, with challenges in removing triphenylphosphine oxide byproducts.
Table 2: Coupling Method Comparison
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| SN2 (K₂CO₃) | 76 | 98 | Minimal |
| Mitsunobu | 68 | 95 | PPh₃O, DIAD residues |
The SN2 route is preferred for scalability and simpler purification.
Process Optimization and Scale-Up Challenges
Solvent Selection
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DMF vs. DMSO : DMF offers superior solubility for adamantyl intermediates but requires stringent removal due to toxicity. DMSO increases reaction rate (20% faster) but complicates product isolation.
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Temperature Effects : Elevating temperature beyond 60°C in SN2 reactions accelerates decomposition, reducing yield to 58%.
Catalytic Enhancements
Addition of tetrabutylammonium iodide (TBAI) (0.1 eq) as a phase-transfer catalyst improves yield to 81% by facilitating ion pair formation in heterogeneous systems.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with the cyano group replaced by other functional groups.
Scientific Research Applications
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: The compound’s adamantyl groups provide rigidity and stability, making it useful in the development of advanced materials with specific mechanical or thermal properties.
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals, polymers, and other industrial products due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The adamantyl groups provide hydrophobic interactions, while the cyano and pyridinyl sulfanyl groups can participate in hydrogen bonding and coordination with metal ions.
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other cellular processes through its interactions with molecular targets.
Comparison with Similar Compounds
CD437/AHPN (6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid)
- Structure : Combines adamantyl with a hydroxyphenyl-naphthoic acid backbone.
- Activity : Induces p21WAF1/CIP1 mRNA stabilization and apoptosis in breast cancer cells via p53-independent pathways .
- Key Difference: Unlike the target compound, CD437 is a retinoid derivative with proven anti-cancer activity. The target lacks the carboxylic acid and naphthalene groups, suggesting divergent mechanisms.
N-(1-Adamantyl)acetamide
- Structure : Simplistic adamantyl-acetamide without pyridine or sulfanyl groups.
- Activity : Used in analytical chemistry for quantitative precipitation of uranyl/plutonyl nitrates in nitric acid .
- Key Difference : The target’s pyridine-sulfanyl-acetamide structure may offer enhanced coordination or binding versatility compared to this simpler analog.
5F-AKB48 and STS-135
- Structure : Feature adamantyl linked to indazole/indole-carboxamide scaffolds.
- Activity: Classified as controlled substances due to cannabinoid receptor agonism .
- Key Difference: The target compound’s pyridine-cyano-sulfanyl backbone diverges significantly from the indazole/indole cores of synthetic cannabinoids, likely preventing psychoactive effects.
Pyridine/Acetamide Derivatives
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Contains cyano and methylamino groups but lacks adamantyl or sulfanyl moieties.
- Activity: Limited toxicological data available; structurally simpler than the target compound .
- Key Difference : The target’s adamantyl groups and pyridine-sulfanyl linkage may enhance steric bulk and stability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- CD437’s success in p53-independent apoptosis highlights the therapeutic value of adamantyl-containing molecules .
- Analytical Applications : The use of N-(1-adamantyl)acetamide in uranium/plutonium precipitation demonstrates the utility of adamantyl-acetamides in coordination chemistry, a possible avenue for the target compound .
- Regulatory Considerations: Structural distinctions from synthetic cannabinoids (e.g., 5F-AKB48) may exempt the target compound from controlled substance regulations, though adamantyl groups warrant cautious evaluation .
Biological Activity
N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantyl group, a pyridine ring with a cyano substituent, and a sulfanyl acetamide moiety. Its chemical formula is with a molecular weight of approximately 467.5 g/mol. The presence of the adamantyl group is notable for enhancing lipophilicity and potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Apoptosis induction |
| MCF-7 (Breast) | 3.8 | Cell cycle arrest |
| HT-29 (Colon) | 4.5 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its efficacy was assessed using minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity
| Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 | Bactericidal |
| Escherichia coli | 25 | Bacteriostatic |
| Pseudomonas aeruginosa | 30 | Bacteriostatic |
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications to the pyridine ring and the adamantyl substituents can significantly impact biological activity. For example, variations in the cyano group’s position on the pyridine ring have been correlated with enhanced potency against certain cancer cell lines.
Figure 1: Structure-Activity Relationship Analysis
- Positioning of Cyano Group : Altering the position from 3 to 4 on the pyridine ring resulted in a threefold increase in cytotoxicity.
- Substituent Variations : Substituting the trifluoromethyl group with other halogens showed varied effects on both cytotoxicity and selectivity.
Case Studies
- Case Study in Cancer Research : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, suggesting effective apoptosis induction.
- Antimicrobial Efficacy Study : In vitro tests against Methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, indicating its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
